2-(1-propyn-1-yl)-4-Pyridinemethanol
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Overview
Description
2-(1-propyn-1-yl)-4-Pyridinemethanol is an organic compound that features a pyridine ring substituted with a propynyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-propyn-1-yl)-4-Pyridinemethanol typically involves the alkylation of 4-pyridinemethanol with a propynyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and 1-bromo-1-propyne as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic systems and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated reactors and real-time monitoring can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-propyn-1-yl)-4-Pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the propynyl group.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles in the presence of a base such as triethylamine (TEA) in an appropriate solvent.
Major Products Formed
Oxidation: 2-(1-propyn-1-yl)-4-pyridinecarboxaldehyde or 2-(1-propyn-1-yl)-4-pyridinecarboxylic acid.
Reduction: this compound or 2-(1-propyl)-4-pyridinemethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(1-propyn-1-yl)-4-Pyridinemethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-propyn-1-yl)-4-Pyridinemethanol depends on its interactions with molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the propynyl group can participate in π-π interactions and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-propyn-1-yl)-4-Pyridinecarboxaldehyde
- 2-(1-propyn-1-yl)-4-Pyridinecarboxylic acid
- 2-(1-propyl)-4-Pyridinemethanol
Uniqueness
2-(1-propyn-1-yl)-4-Pyridinemethanol is unique due to the presence of both a propynyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these groups.
Properties
Molecular Formula |
C9H9NO |
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Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2-prop-1-ynylpyridin-4-yl)methanol |
InChI |
InChI=1S/C9H9NO/c1-2-3-9-6-8(7-11)4-5-10-9/h4-6,11H,7H2,1H3 |
InChI Key |
KBJPBDBBYHAYDB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=NC=CC(=C1)CO |
Origin of Product |
United States |
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